molecular formula C18H28N2O2 B14489519 N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide CAS No. 64013-17-8

N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide

Cat. No.: B14489519
CAS No.: 64013-17-8
M. Wt: 304.4 g/mol
InChI Key: IIVYCFAFXYYICE-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide typically involves the reaction of 2,6-dimethylphenylamine with a suitable piperidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its analgesic and anesthetic properties.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide would depend on its specific molecular targets. It may interact with receptors or enzymes in the body, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar piperidine structure.

    Bupivacaine: Another local anesthetic with a piperidine ring and similar pharmacological properties.

    Ropivacaine: A long-acting local anesthetic with a similar chemical structure.

Uniqueness

N-(2,6-Dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide may have unique properties due to the specific arrangement of functional groups, which could influence its pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

CAS No.

64013-17-8

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-hydroxybutyl)piperidine-2-carboxamide

InChI

InChI=1S/C18H28N2O2/c1-4-15(21)12-20-11-6-5-10-16(20)18(22)19-17-13(2)8-7-9-14(17)3/h7-9,15-16,21H,4-6,10-12H2,1-3H3,(H,19,22)

InChI Key

IIVYCFAFXYYICE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCCCC1C(=O)NC2=C(C=CC=C2C)C)O

Origin of Product

United States

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